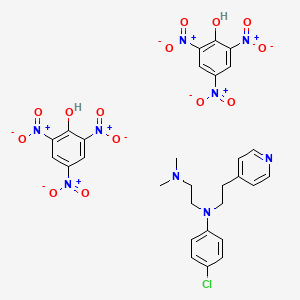
Pyridine, 4-(2-(p-chloro-N-(2-(dimethylamino)ethyl)anilino)ethyl)-, dipicrate
描述
吡啶,4-(2-(对氯-N-(2-(二甲氨基)乙基)苯胺基)乙基)-,二苦味酸盐是一种复杂的 有机化合物,属于吡啶衍生物类。这种化合物以一个吡啶环为特征,该吡啶环被 4-(2-(对氯-N-(2-(二甲氨基)乙基)苯胺基)乙基)基团和二苦味酸部分取代。
属性
CAS 编号 |
96269-86-2 |
|---|---|
分子式 |
C29H28ClN9O14 |
分子量 |
762.0 g/mol |
IUPAC 名称 |
N'-(4-chlorophenyl)-N,N-dimethyl-N'-(2-pyridin-4-ylethyl)ethane-1,2-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C17H22ClN3.2C6H3N3O7/c1-20(2)13-14-21(17-5-3-16(18)4-6-17)12-9-15-7-10-19-11-8-15;2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10-11H,9,12-14H2,1-2H3;2*1-2,10H |
InChI 键 |
OEKBTXDMTYIFMQ-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCN(CCC1=CC=NC=C1)C2=CC=C(C=C2)Cl.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
产品来源 |
United States |
准备方法
合成路线和反应条件
吡啶,4-(2-(对氯-N-(2-(二甲氨基)乙基)苯胺基)乙基)-,二苦味酸盐的合成通常涉及多步 过程。第一步通常包括制备中间体化合物,例如对氯苯胺和 2-(二甲氨基)乙基氯化物。 这些中间体然后进行一系列反应,包括亲核取代和偶联反应,以形成所需的吡啶 衍生物。
工业生产方法
这种化合物的工业生产可能涉及类似的合成路线,但规模更大。该过程针对更高 的产率和纯度进行了优化,通常采用先进的技术,例如连续流动反应器和自动合成 系统。反应条件,包括温度、压力和溶剂选择,都经过精心控制,以确保高效生产 这种化合物。
化学反应分析
反应类型
吡啶,4-(2-(对氯-N-(2-(二甲氨基)乙基)苯胺基)乙基)-,二苦味酸盐会发生各种化学 反应,包括:
氧化: 该化合物可以使用常见的氧化剂(如高锰酸钾或过氧化氢)进行 氧化。
还原: 可以使用还原剂(如硼氢化钠或氢化铝锂)进行还原反应。
取代: 该化合物可以进行亲核取代反应,特别是在吡啶环和苯胺部分。
常见试剂和条件
氧化: 酸性介质中的高锰酸钾。
还原: 甲醇中的硼氢化钠或乙醚中的氢化铝锂。
取代: 在碱(如氢氧化钠)存在下,胺或硫醇等亲核试剂。
主要形成的产物
氧化: 形成相应的吡啶 N-氧化物衍生物。
还原: 形成还原胺衍生物。
取代: 形成取代的吡啶和苯胺衍生物。
科学研究应用
吡啶,4-(2-(对氯-N-(2-(二甲氨基)乙基)苯胺基)乙基)-,二苦味酸盐在科学研究中有 几种应用:
化学: 用作有机合成的试剂,并作为更复杂分子的构建单元。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 探索其在药物开发中的潜在用途,特别是在设计新型治疗剂方面。
工业: 用于生产染料、颜料和其他特种化学品。
作用机制
吡啶,4-(2-(对氯-N-(2-(二甲氨基)乙基)苯胺基)乙基)-,二苦味酸盐的作用机制涉及其与 特定分子靶标的相互作用。该化合物可以与酶或受体结合,改变其活性,并导致 各种生物效应。确切的途径和靶标取决于具体的应用和正在研究的生物系统。
相似化合物的比较
类似化合物
吡啶衍生物: 具有类似吡啶环结构但取代基不同的化合物。
苯胺衍生物: 具有类似苯胺部分但取代基不同的化合物。
二苦味酸衍生物: 具有类似二苦味酸部分但核心结构不同的化合物。
独特性
吡啶,4-(2-(对氯-N-(2-(二甲氨基)乙基)苯胺基)乙基)-,二苦味酸盐由于其官能团的 特定组合而具有独特性,这些官能团赋予其独特的化学和生物特性。这种独特性 使其在研究和工业中的特殊应用中具有价值。
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


